3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a chemical compound noted for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the fluoropyridine and piperidine moieties enhances its pharmacological profile and selectivity towards specific biological targets.
The compound is identified by the CAS number 1437433-60-7 and has been documented in various chemical databases, including PubChem and ChemSpider. It has been synthesized for research purposes and is being studied for its therapeutic potential in treating neurological disorders.
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Key methods include:
The reaction conditions may vary based on the specific reagents used but generally involve:
The molecular structure of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole features:
The molecular formula is , with a molecular weight of approximately 248.261 g/mol. The compound exhibits distinct structural properties that contribute to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled laboratory conditions to ensure selectivity and yield. Reaction monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves interaction with specific receptors in the central nervous system:
Studies indicate that compounds with similar structures exhibit enhanced cognitive function and neuroprotective effects, suggesting potential therapeutic applications in Alzheimer's disease and other cognitive disorders.
Key physical properties include:
Relevant chemical properties include:
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored pharmacologically until the mid-20th century. The 1960s marked a watershed with the introduction of Oxolamine as the first commercial drug containing this scaffold, approved as a cough suppressant. This breakthrough validated the 1,2,4-oxadiazole nucleus as a viable pharmacophore and ignited sustained interest in its medicinal applications. Subsequent decades witnessed the strategic incorporation of this motif into diverse therapeutic agents, culminating in FDA-approved drugs such as:
Table 1: Approved Therapeutic Agents Featuring the 1,2,4-Oxadiazole Scaffold
Compound | Therapeutic Category | Key Structural Features | Approval Timeline |
---|---|---|---|
Oxolamine | Antitussive | 3-Aryl substitution | 1960s |
Prenoxdiazine | Antitussive | 3,5-Diaryl substitution | 1970s |
Butalamine | Vasodilator | Piperazine-linked oxadiazole | 1970s |
Fasiplon | Anxiolytic (non-benzodiazepine) | Imidazo-oxadiazole fusion | 1980s |
Pleconaril | Antiviral | 3-(Trifluoromethylphenyl)-5-(trifluoroethyl) | 2000s |
Ataluren | Duchenne Muscular Dystrophy | 3-Fluoroaryl substitution | 2010s |
The 21st century has seen an exponential surge in research, with scientific publications on 1,2,4-oxadiazole biological applications doubling over the past fifteen years. This renaissance is driven by the scaffold’s proven versatility in targeting diseases ranging from neurodegenerative disorders to oncology and infectious diseases. Contemporary drug discovery leverages advanced synthetic methodologies and structure-based design to refine the pharmacodynamic and pharmacokinetic profiles of oxadiazole derivatives, solidifying their status as privileged structures in medicinal chemistry [1] [7].
The 1,2,4-oxadiazole ring serves as a strategically vital bioisostere for ester and amide functionalities, addressing critical limitations associated with these common motifs. Its primary advantage lies in conferring enhanced metabolic stability against enzymatic hydrolysis, a frequent cause of rapid clearance and poor oral bioavailability in ester/amide-containing drugs. This stability stems from the heterocycle’s resistance to esterases and amidases prevalent in vivo. Concurrently, the oxadiazole maintains key electronic and spatial characteristics:
Table 2: Bioisosteric Equivalence: 1,2,4-Oxadiazole vs. Ester/Amide
Property | 1,2,4-Oxadiazole | Ester | Amide | Biological Consequence |
---|---|---|---|---|
Hydrolytic Stability | High (Resistant to esterases) | Low | Moderate | Improved metabolic stability, longer half-life |
Dipole Moment | 3-4 Debye | ~1.8-2.0 Debye | ~3.5 Debye | Mimics electrostatic interactions |
H-bond Accepting Sites | N1, O-atom | O-carbonyl | O-carbonyl, N-H (donor) | Tunable H-bonding capacity |
Planarity | Aromatic, Planar | Planar (sp² carbonyl) | Planar (sp² carbonyl) | Similar conformational constraints |
Beyond stability, the scaffold offers versatile hydrogen-bonding capacity (acceptance via N1 and the oxygen atom) and introduces moderate π-deficient aromatic character. This combination allows medicinal chemists to precisely modulate lipophilicity (log P), solubility, and target engagement profiles. In agrochemistry, this bioisosterism underpins the efficacy of agents like tioxazafen (nematicide) and flufenoxadiazam (insecticide), demonstrating the scaffold’s cross-disciplinary utility. The strategic replacement of labile esters/amides with the robust oxadiazole ring thus represents a cornerstone tactic for improving drug-like properties and overcoming developmental bottlenecks [4] [7].
The integration of fluoropyridine and piperidine heterocycles with the 1,2,4-oxadiazole core creates sophisticated molecular architectures with optimized biological and physicochemical properties. The 5-fluoropyridin-3-yl moiety contributes critically via several mechanisms:
Concurrently, the piperidin-3-yl substituent provides a sp³-rich, three-dimensional framework essential for occupying defined binding pockets and interacting with chiral biological targets. Its protonatable nitrogen enables salt bridge formation with aspartate/glutamate residues or phosphate groups in targets like kinases or GPCRs. Critically, fluorination within the piperidine ring profoundly influences conformational behavior:
Table 3: Conformational Preferences of 3-Fluoropiperidine Derivatives
Piperidine Derivative | Protonation State | Solvent | ΔG (a→e) (kcal/mol) | Dominant Conformer | Stabilizing Forces |
---|---|---|---|---|---|
3-Fluoropiperidine | Free Base (NH) | Water | +0.1 | Axial-F | Hyperconjugation (σC-H → σ*C-F) |
3-Fluoropiperidine | HCl Salt (NH₂⁺) | Water | +1.8 | Axial-F | Charge-dipole (C-Fδ⁻···H⁺-N), Hyperconjugation |
3-Fluoropiperidine | TFA Amide (NHCOR) | CHCl₃ | -0.4 | Equatorial-F | Steric minimization, Dipole minimization |
3,5-Difluoropiperidine | HCl Salt (NH₂⁺) | Water | +3.9 | Axial-F (both) | Charge-dipole, Hyperconjugation (enhanced) |
The strategic fusion of the 5-fluoropyridin-3-yl motif (electron-deficient, planar, metabolically stable) with the piperidin-3-yl group (conformationally flexible, basic, 3D-chiral) onto the oxadiazole core creates a multifaceted pharmacophore. This hybrid architecture is exemplified in 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, designed to leverage synergistic bioactivities. The fluoropyridine enhances target affinity and pharmacokinetics, while the piperidine provides a vector for structural diversification and chiral interactions critical for advanced drug discovery programs targeting enzymatically complex diseases like cancer and neurodegeneration [1] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: